synthesis and characterization of 1,2,3-Trithiane-4-pentanoic Acid
synthesis and characterization of 1,2,3-Trithiane-4-pentanoic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3-Trithiane-4-pentanoic Acid
Introduction: Unveiling a Unique Heterocyclic Fatty Acid
1,2,3-Trithiane-4-pentanoic acid is a fascinating organosulfur compound that holds a unique position at the intersection of natural product chemistry and pharmaceutical analysis. Structurally, it is characterized by a six-membered ring containing three consecutive sulfur atoms (a 1,2,3-trithiane system) and a pentanoic acid side chain.[1] Its formal designation as "Thioctic Acid EP Impurity A" underscores its primary role as a critical reference standard in the quality control of α-Lipoic Acid (Thioctic Acid), a widely used antioxidant supplement.[2][3]
The presence of the three-sulfur chain imparts distinct chemical properties, including heightened redox activity and susceptibility to ring-opening reactions compared to its well-known dithiolane analogue, lipoic acid.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structural elucidation, and chemical properties of this compound, grounding technical protocols in established chemical principles.
Physicochemical and Structural Data
A summary of the core properties of 1,2,3-Trithiane-4-pentanoic Acid is presented below.
| Property | Data | Reference(s) |
| CAS Number | 1204245-29-3 | [2][4][5] |
| Molecular Formula | C₈H₁₄O₂S₃ | [1][4] |
| Molecular Weight | 238.39 g/mol | [1][4] |
| Appearance | Off-White Semi-Solid | [2] |
| Synonyms | 5-(1,2,3-Trithian-4-yl)pentanoic acid; 6,8-Epitrithiooctanoic Acid; Thioctic Acid Impurity A | [1][2] |
| Storage | 2-8°C, Sealed in a dry environment | [4][6] |
| Stereochemistry | Racemic | [7] |
Proposed Synthesis Pathway
While specific, detailed synthetic procedures for 1,2,3-Trithiane-4-pentanoic acid are not abundant in peer-reviewed literature, a logical pathway can be constructed based on established organosulfur chemistry, particularly the synthesis of related trithiane compounds.[8] The most plausible approach involves the reaction of a suitable 1,2-dithiolane precursor with a sulfide source under acidic conditions to insert the third sulfur atom.
A likely precursor is an oxidized form of dihydrolipoic acid or a related dithiolane. The following protocol is a proposed method based on these principles.
Diagram of Proposed Synthesis
Caption: Proposed synthetic workflow for 1,2,3-Trithiane-4-pentanoic Acid.
Detailed Experimental Protocol
Materials:
-
Dihydrolipoic Acid (or a suitable 1,2-dithiolane precursor)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Hydrochloric Acid (5 N)
-
Benzene or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvent system for chromatography (e.g., Chloroform/Methanol mixture)
Procedure:
-
Precursor Solubilization: Dissolve the 1,2-dithiolane precursor (e.g., an oxidized intermediate of dihydrolipoic acid) in a suitable organic solvent like benzene or toluene.
-
Acidification: Add an aqueous solution and, while stirring vigorously, adjust the pH to approximately 2-3 using 5 N hydrochloric acid. This acidic environment is crucial for the subsequent reaction.[8]
-
Sulfide Addition: Prepare a separate aqueous solution of sodium sulfide. Add this solution dropwise to the reaction mixture over a period of about one hour. Maintain the pH between 2 and 3 throughout the addition by concurrently adding small amounts of 5 N HCl.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup and Extraction:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine all organic fractions.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue using silica gel column chromatography to isolate the final compound.
-
Expertise & Experience Insight: The careful control of pH during the sulfide addition is the most critical step in this synthesis.[8] An overly acidic environment can lead to unwanted side reactions and decomposition, while a neutral or basic pH will not favor the desired ring-insertion mechanism. The slow, dropwise addition prevents localized high concentrations of the sulfide nucleophile, promoting a more controlled reaction and higher yield.
Structural Characterization
Confirming the identity and purity of the synthesized 1,2,3-Trithiane-4-pentanoic Acid requires a suite of analytical techniques.
Diagram of Characterization Workflow
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Expected Analytical Data
The following table summarizes the expected outcomes from key characterization techniques.[1]
| Technique | Expected Results & Interpretation |
| ¹H NMR | Complex multiplets for the protons on the trithiane ring and the pentanoic acid chain. A broad singlet for the carboxylic acid proton. The signals would confirm the connectivity of the aliphatic chain to the heterocyclic ring. |
| ¹³C NMR | Resonances corresponding to the carbons in the trithiane ring, the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~2500-3300) for the carboxylic acid. Sharp C=O stretch (~1700). C-H stretches (~2850-2960). Weaker C-S and S-S stretches in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 238.39. Fragmentation patterns would likely show cleavage of the pentanoic acid chain and ring-opening of the trithiane system. |
| HPLC | A single major peak under appropriate conditions, indicating high purity. The retention time serves as a key identifier for quality control purposes. |
Chemical Reactivity and Mechanistic Considerations
The chemistry of 1,2,3-Trithiane-4-pentanoic Acid is dominated by its unique three-sulfur heterocyclic system.
-
Redox Activity: The 1,2,3-trithiane ring is an electron-rich system. The S-S bonds are weaker than C-C or C-S bonds, making them susceptible to cleavage.[1] This imparts a higher redox activity compared to the 1,2-dithiolane ring of lipoic acid.[1] This reactivity is central to the biological roles of similar molecules, which often participate in thiol/disulfide exchange reactions.[9][10]
-
Nucleophilicity: The lone pairs of electrons on the sulfur atoms make them nucleophilic. This property allows the ring to be opened by nucleophilic attack, a key transformation pathway for sulfur-rich heterocycles.[1]
-
Conformation: Like other six-membered rings, the 1,2,3-trithiane ring is expected to adopt a chair-like conformation to minimize steric and torsional strain. The bulky pentanoic acid side chain at the C4 position would strongly prefer an equatorial position to reduce steric hindrance.[1] This conformational preference can influence the molecule's reactivity and biological interactions.
The pentanoic acid side chain provides a hydrophilic character and a site for further chemical modifications, such as esterification or amidation, enabling its use as a building block for more complex molecules.[1]
Applications in Research and Development
The primary and most established application of 1,2,3-Trithiane-4-pentanoic Acid is as a certified reference material for the quality control of α-Lipoic Acid (Thioctic Acid).[2][3] Its presence as an impurity must be quantified to ensure the safety and efficacy of pharmaceutical formulations.
Beyond this role, its structural similarity to biologically active molecules like lipoic acid and asparagusic acid suggests potential for further investigation.[11][12] Lipoic acid is known to engage in thiol-disulfide exchanges that modulate cellular redox status, and compounds with strained disulfide rings can enhance cellular uptake.[10][13][14] Therefore, 1,2,3-Trithiane-4-pentanoic Acid serves as an interesting candidate for studies in:
-
Antioxidant Activity: Evaluating its ability to scavenge reactive oxygen species.
-
Drug Delivery: Using the trithiane moiety as a handle for redox-responsive drug release or enhanced cell penetration.
-
Mechanistic Probes: Studying the biochemical pathways involving thiol exchange and sulfur metabolism.
Conclusion
1,2,3-Trithiane-4-pentanoic Acid is more than a mere process impurity; it is a molecule with distinct and interesting chemical properties defined by its unique trisulfide heterocycle. A robust understanding of its synthesis and characterization is essential for its role in pharmaceutical quality control. Furthermore, its inherent reactivity and structural analogy to important biological cofactors present intriguing opportunities for its application in medicinal chemistry and drug delivery research. This guide provides the foundational knowledge for scientists and researchers to confidently work with and explore the potential of this unique organosulfur compound.
References
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Chen, Y., et al. (2021). Lipoic acid-mediated oral drug delivery system utilizing changes on cell surface thiol expression for the treatment of diabetes and inflammatory diseases. RSC Publishing. [Link]
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Gorąca, A., Huk-Kolega, H., Piechota, A., Kleniewska, P., Ciejka, E., & Skibska, B. (2011). Lipoic acid - biological activity and therapeutic potential. Pharmacological Reports, 63(4), 849-858. [Link]
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Wikipedia. (n.d.). Asparagusic acid. Retrieved from [Link]
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Kovacs, P., et al. (2018). Protein Disulfide Levels and Lens Elasticity Modulation: Applications for Presbyopia. Investigative Ophthalmology & Visual Science, 59(1), 221-230. [Link]
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Maji, R., et al. (2023). Bioderived Lipoic Acid-Based Dynamic Covalent Nanonetworks of Poly(disulfide)s: Enhanced Encapsulation Stability and Cancer Cell-Selective Delivery of Drugs. Bioconjugate Chemistry, 34(2), 315-327. [Link]
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Hangzhou Johoo Chemical Co., Ltd. (n.d.). 1,2,3-Trithiane-4-pentanoic acid. Retrieved from [Link]
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Grokipedia. (n.d.). Asparagusic acid. Retrieved from [Link]
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Parry, R. J., & Mizusawa, A. E. (1985). Biosynthesis of sulfur compounds. Investigations of the biosynthesis of asparagusic acid. Journal of the American Chemical Society, 107(8), 2512-2521. [Link]
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Ross, N. C. A., et al. (2019). Synthesis of Asparagusic Acid Modified Lysine and its Application in Solid-Phase Synthesis of Peptides with Enhanced Cellular Uptake. ETH Zurich Research Collection. [Link]
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Schwarcz, J. (2020). The Smell of Asparagus Urine – Part 2. ChemistryViews. [Link]
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Pharmaffiliates. (n.d.). 5-[(4RS)-1,2,3-Trithian-4-yl]pentanoic Acid. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID. Retrieved from [Link]
- Takeda Chemical Industries, Ltd. (1986). Method of producing 1,2,3-trithiane compounds. U.S.
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Global Substance Registration System (GSRS). (n.d.). 1,2,3-TRITHIANE-4-PENTANOIC ACID - Impurities. Retrieved from [Link]
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